4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Description
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound that features a quinolinedione core structure with a benzodioxole and phenyl substituent
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-18-9-15(13-4-2-1-3-5-13)8-17-22(18)16(11-21(25)23-17)14-6-7-19-20(10-14)27-12-26-19/h1-7,10,15-16H,8-9,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQEJQHKRSVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a suitable quinoline precursor under acidic or basic conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its structural features are explored for developing new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydroquinoline: Lacks the dione functionality but shares the core structure.
7-phenyl-4,6,7,8-tetrahydroquinoline-2,5-dione: Similar structure but without the benzodioxole group.
Uniqueness
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is unique due to the presence of both the benzodioxole and quinolinedione moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
